molecular formula C16H11Cl3N4OS B3672225 N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(2,4-dichlorophenyl)urea

N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(2,4-dichlorophenyl)urea

Cat. No.: B3672225
M. Wt: 413.7 g/mol
InChI Key: VSSWHQNTMFVEEE-UHFFFAOYSA-N
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Description

The compound “N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N’-(2,4-dichlorophenyl)urea” is a chemical compound that has been studied for its potential biological activities . It is a derivative of 1,3,4-thiadiazole, a class of compounds known for a wide range of biological activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . Starting from 4-chlorobenzoic acid, new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by 1H NMR, 13C NMR, HRMS, and single-crystal x-ray diffraction . The crystal structure was stabilized by strong intramolecular hydrogen bonding interactions .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include esterification, hydrazination, salt formation, and cyclization . The intermediate was converted into sulfonyl chloride, followed by nucleophilic attack of the amines .

Future Directions

The compound and its derivatives could be further explored for their potential biological activities. The synthesis process could be optimized, and the compound could be tested against various biological targets . These results could provide valuable guidelines for the design and synthesis of novel agents with potential applications in various fields .

Properties

IUPAC Name

1-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl3N4OS/c17-10-3-1-9(2-4-10)7-14-22-23-16(25-14)21-15(24)20-13-6-5-11(18)8-12(13)19/h1-6,8H,7H2,(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSWHQNTMFVEEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NN=C(S2)NC(=O)NC3=C(C=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(2,4-dichlorophenyl)urea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(2,4-dichlorophenyl)urea
Reactant of Route 3
Reactant of Route 3
N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(2,4-dichlorophenyl)urea
Reactant of Route 4
Reactant of Route 4
N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(2,4-dichlorophenyl)urea
Reactant of Route 5
Reactant of Route 5
N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(2,4-dichlorophenyl)urea
Reactant of Route 6
Reactant of Route 6
N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(2,4-dichlorophenyl)urea

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